

# Sitravatinib Dosing in Clinical Trials

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## Compound Focus: Sitravatinib

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The table below summarizes the recommended Phase 2 dose and key outcomes from major clinical trials of **sitravatinib**:

Trial Identifier & Phase	Patient Population	Combination Therapy	Recommended Sitravatinib Dose	Key Efficacy Outcomes (Investigator-Assessed)	Common TRAEs (Any Grade/Grade 3-4)
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| **MRTX-500 (Phase 2)** [1] | Advanced non-squamous NSCLC (CPI-experienced & CPI-naive) | Nivolumab | 120 mg daily | CPI-experienced (NPCB): ORR 11.4%, mPFS 3.7 mo [1] CPI-experienced (PCB): ORR 16.9%, mPFS 5.6 mo [1] CPI-naive: ORR 25.0%, mPFS 7.1 mo [1] | 93.6% / 58.3% (Any grade / Grade 3-4); Diarrhea, fatigue, hypertension, nausea [1] | | **NCT02219711 (Phase 1/1b)** [2] | Advanced Solid Tumors | Monotherapy | 120 mg daily | ORR 11.8% (Phase 1b); ORR 4.2% in NSCLC with prior CPI experience [2] | 90.2% / 53.4% (Any grade / Grade  $\geq$ 3); Diarrhea, fatigue, hypertension, nausea [2] | | **NCT04518046 (Phase 1)** [3] | Treatment-naive Advanced Clear Cell RCC | Nivolumab + Ipilimumab | Up to 100 mg daily (with adjusted Ipilimumab backbone) | ORR 45.5%; DCR 86.4%; mPFS 14.5 months [3] | Frequent immune-related AEs; required Ipilimumab dose reduction for tolerability [3] |

## Detailed Experimental Protocol for Phase 2 Trials

For researchers designing a Phase 2 trial of **sitravatinib** in combination with nivolumab for non-small cell lung cancer (NSCLC), the following protocol can serve as a template, based on the MRTX-500 trial [1].

## Study Design and Treatment Regimen

- **Design:** Open-label, parallel cohort, Phase 2 study.
- **Intervention:**
  - **Sitravatinib:** 120 mg, administered orally once daily continuously in 28-day cycles [1].
  - **Nivolumab:** 240 mg intravenously every 2 weeks or 480 mg intravenously every 4 weeks, per its package insert [1].
- **Treatment Duration:** Continue until objective disease progression, unacceptable toxicity, patient withdrawal, or death.

## Patient Population and Key Criteria

- **Inclusion Criteria:**
  - Patients (≥18 years) with histologically confirmed advanced or metastatic non-squamous NSCLC.
  - Measurable disease per RECIST v1.1.
  - Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.
  - **Cohort-Specific Prior Therapy:**
    - **CPI-Experienced Cohort:** Progression on or after a PD-1/PD-L1 inhibitor. Subcategorized by prior clinical benefit (PCB or NPCB) [1].
    - **CPI-Naive Cohort:** Progression on or after platinum-based doublet chemotherapy [1].
- **Exclusion Criteria:**
  - Uncontrolled brain metastases.
  - Tumors with activating mutations in *EGFR*, *ALK*, *ROS1*, or other well-characterized drivers (e.g., *RET*, *BRAF*) [1].
  - Active autoimmune disease or conditions requiring systemic immunosuppression.
  - Unacceptable toxicity from prior CPI therapy.

## Study Assessments and Endpoints

- **Primary Endpoint: Objective Response Rate (ORR)** defined as the proportion of patients with a confirmed complete response (CR) or partial response (PR) as assessed by the investigator per RECIST v1.1 [1].

- **Secondary Endpoints:**
  - **Safety:** Incidence and severity of treatment-related adverse events (TRAEs), graded by NCI CTCAE.
  - **Other Efficacy Measures:**
    - Duration of Response (DOR)
    - Clinical Benefit Rate (CBR)
    - Progression-Free Survival (PFS)
    - Overall Survival (OS)
- **Biomarker Analysis (Exploratory):** Assessment of tumor tissue and blood samples for correlative studies on the tumor microenvironment, including:
  - Tumor PD-L1 expression.
  - Circulating immune cell populations and cytokines [1].
  - Gene expression signatures.

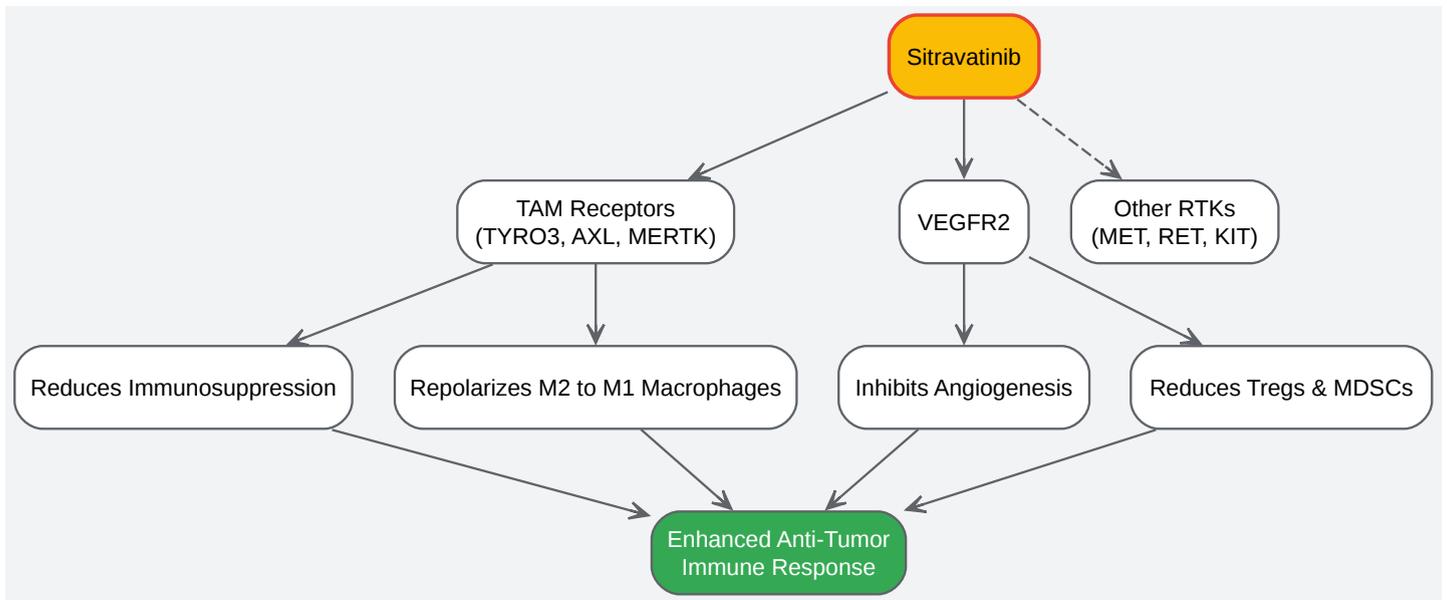
## Safety and Tolerability Management

Clinical trials show that **sitravatinib** has a manageable safety profile. Key considerations for monitoring and management include:

- **Common TRAEs:** Proactively manage diarrhea, fatigue, hypertension, and nausea. Most are low-grade but can impact quality of life and adherence [1] [2].
- **Serious TRAEs:** Grade 3 or 4 TRAEs occurred in over half of patients. Implement protocols for dose **interruption or reduction**; 14.1% of patients discontinued treatment due to TRAEs [1].
- **Combination-Specific Toxicity:** Vigilant monitoring is crucial in combination with nivolumab and ipilimumab. One Phase 1 trial showed frequent immune-related adverse events (irAEs), requiring **ipilimumab dose reduction** to safely deliver the triplet therapy [3].

## Mechanism of Action and Signaling Pathways

**Sitravatinib**'s clinical rationale is grounded in its ability to modulate the tumor microenvironment by targeting key tyrosine kinases.



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The diagram above illustrates how **sitravatinib** inhibits multiple receptor tyrosine kinases (RTKs), including **TAM family receptors (TYRO3, AXL, MERTK)** and **VEGFR2** [1] [4]. By blocking these targets, **sitravatinib** reverses an immunosuppressive tumor microenvironment: it reduces the population of immunosuppressive cells and promotes macrophage repolarization [1]. This creates a more favorable environment for immune checkpoint inhibitors like nivolumab to stimulate an effective anti-tumor immune response [1].

## Conclusion for Clinical Application

The recommended phase 2 dose of **sitravatinib 120 mg once daily** is supported by robust clinical evidence demonstrating a favorable balance of efficacy and manageable toxicity, particularly in combination with nivolumab. The provided data, protocols, and safety management guidelines offer a comprehensive framework for researchers to design and conduct clinical trials evaluating **sitravatinib** in oncology.

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## References

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